molecular formula C17H17N5O2 B2657827 N-cyclopentyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 2108326-98-1

N-cyclopentyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2657827
CAS No.: 2108326-98-1
M. Wt: 323.356
InChI Key: MUNKZSNSDSOSOD-UHFFFAOYSA-N
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Description

Product Overview N-Cyclopentyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a synthetic chemical compound based on the pharmaceutically relevant 4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one scaffold. This compound is provided as a high-purity material strictly for research use in chemical biology and drug discovery applications. Research Applications and Value Compounds featuring the [1,2,3]triazolo[1,5-a]pyrazine core have demonstrated significant potential in medicinal chemistry research . This scaffold is recognized as a key template for developing therapeutic agents and has been investigated for a wide spectrum of biological activities . Specifically, derivatives of this heterocyclic system have been identified as modulators of sigma receptors, β-secretase (BACE1) inhibitors for Alzheimer's disease research, Cyp8b1 inhibitors for investigating diabetes and cardiodiabetic diseases, and as antiviral agents for the treatment of hepatitis B viral infection . Furthermore, this class of compounds has shown promising antitumor activity, making it a valuable scaffold for oncology research and anticancer drug development . The structural motif of this compound makes it a versatile intermediate for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Synthetic Pathway The synthesis of related [1,2,3]triazolo[1,5-a]pyrazine derivatives is efficiently achieved through tandem Ugi-Huisgen reactions . This one-pot methodology involves a four-component Ugi reaction incorporating an azido acid and propargylamine, followed by an intramolecular 1,3-dipolar Huisgen cycloaddition, yielding the annulated triazolopyrazine system in excellent yields . Handling and Usage This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-cyclopentyl-4-oxo-6-phenyl-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-16(18-12-8-4-5-9-12)14-15-17(24)19-13(10-22(15)21-20-14)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNKZSNSDSOSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted triazolopyrazines with various functional groups.

Scientific Research Applications

N-cyclopentyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The biological and physicochemical properties of [1,2,3]triazolo[1,5-a]pyrazine derivatives are highly dependent on substituent modifications. Key analogs and their properties are summarized below:

Compound Name R1 (Position 3) R2 (Position 6) Molecular Weight (g/mol) Key Biological Activity Reference
N-cyclopentyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide (Target) Cyclopentyl carboxamide Phenyl ~311.34* Under investigation
N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide Furylmethyl carboxamide Methyl 273.25 Not reported
N-propyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide Propyl carboxamide Methyl 235.25 Research use only
6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide Unsubstituted carboxamide 4-Chlorophenyl 289.72 Anticancer screening
N-[3-(Dimethylamino)propyl]-6-phenyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide Dimethylaminopropyl carboxamide Phenyl 353.40 Not reported

*Calculated based on molecular formula C17H17N5O2.

Key Observations:
  • Cyclopentyl vs.
  • Phenyl vs. Chlorophenyl : The 4-chlorophenyl substituent in the analog (MW 289.72) may increase electron-withdrawing effects, altering binding affinity in anticancer targets compared to the unsubstituted phenyl group in the target compound .
  • Dimethylaminopropyl Substituent: The basic dimethylamino group in the analog (MW 353.40) could enhance solubility in acidic environments, a property absent in the cyclopentyl derivative .
Anticancer Activity:
  • Thieno-fused [1,2,3]triazolo[1,5-a]pyrimidines (e.g., thieno[3,2-e] analogs) demonstrated selective activity against renal cancer cell lines (e.g., UO-31, GP = 81.85%) but showed low overall potency compared to the target compound's structural class .
  • The 4-chlorophenyl analog (MW 289.72) was screened for anticancer activity, though specific data remain unpublished .
Antidiabetic Potential:
  • Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamides exhibited antidiabetic activity via Cyp8b1 inhibition, suggesting the target compound’s dihydro scaffold may retain similar properties with improved metabolic stability .

Biological Activity

N-cyclopentyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C17H17N5OC_{17}H_{17}N_5O with a molecular weight of 323.35 g/mol. The predicted logP value is 0.82, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazolo[1,2,3]pyrazine derivatives. For instance, derivatives similar to N-cyclopentyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro evaluations have indicated that certain compounds exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC against S. aureus (μg/mL)MIC against E. coli (μg/mL)
Compound 2e3216
N-cyclopentyl-4-oxo-6-phenyl...TBDTBD

The mechanisms through which N-cyclopentyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine exerts its antibacterial effects may involve:

  • Cell Membrane Disruption : Similar compounds have been shown to compromise bacterial cell membrane integrity.
  • Inhibition of DNA Gyrase : Triazolo derivatives can bind to DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription .
  • Targeting Specific Receptors : The structural characteristics may allow for interactions with specific bacterial receptors or enzymes.

Antidiabetic Activity

Triazolo derivatives have also been explored for their antidiabetic properties. The pharmacophore present in these compounds has been linked to the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This suggests that N-cyclopentyl-4-oxo-6-phenyl... may also possess potential as an antidiabetic agent .

Study on Antibacterial Efficacy

A recent study synthesized several triazolo derivatives and evaluated their antibacterial activity using the microbroth dilution method. Among these compounds, those structurally similar to N-cyclopentyl derivatives showed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that the presence of specific substituents significantly influenced antibacterial potency.

In Vivo Studies

While in vitro studies provide initial insights into biological activity, in vivo studies are essential for understanding the therapeutic potential and safety profile of N-cyclopentyl derivatives. Preliminary animal studies have suggested favorable pharmacokinetic properties; however, further investigations are required to establish efficacy and safety in clinical settings.

Q & A

Q. Table 1: Example Synthesis Parameters from Analogous Compounds

CompoundEluent SystemYield (%)Key ¹H NMR Peaks (δ)
38 Petroleum ether-ethyl acetate (1:1)628.47 (s, 1H, triazole), 4.73 (s, 2H, CH₂)
40 Not specified~60*4.18 (t, 2H, CH₂), 3.06 (s, 3H, N-CH₃)
*Estimated based on similar procedures.

What advanced computational strategies can predict the reactivity of intermediates in triazolopyrazine synthesis?

Level: Advanced
Methodological Answer:
Hybrid quantum mechanics/molecular mechanics (QM/MM) and reaction path search algorithms are critical:

  • Reaction Path Searches : Use tools like GRRM or AFIR to map potential energy surfaces for cyclization steps .
  • Transition State Analysis : Identify key intermediates using DFT (e.g., B3LYP/6-31G*) to assess activation barriers .
  • Machine Learning : Train models on experimental data (e.g., yields, substituent effects) to predict optimal reaction conditions .

How can contradictions in spectroscopic data for triazolopyrazine derivatives be resolved?

Level: Advanced
Methodological Answer:
Address discrepancies through:

  • Multi-Technique Cross-Validation : Compare ¹H NMR, ¹³C NMR, and HRMS data. For example, triazole protons typically appear at δ 8.4–9.2 ppm in CDCl₃ .
  • X-ray Crystallography : Resolve ambiguous NOE or coupling patterns by determining crystal structures .
  • Isotopic Labeling : Trace unexpected peaks using deuterated reagents or ¹⁵N labeling for nitrogen-rich heterocycles .

What methodologies evaluate the biological activity of triazolopyrazine carboxamides?

Level: Basic
Methodological Answer:

  • In Vitro Assays : Screen for enzyme inhibition (e.g., CB2 receptor binding via competitive displacement assays with [³H]CP-55,940) .
  • Antimicrobial Testing : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins .

How to design a SAR study for triazolopyrazine carboxamides?

Level: Advanced
Methodological Answer:

  • Substituent Variation : Modify the cyclopentyl or phenyl groups (e.g., halogenation, alkylation) to assess steric/electronic effects .
  • Bioisosteric Replacement : Replace the carboxamide with sulfonamide or urea groups to probe hydrogen-bonding interactions .
  • Activity Cliffs : Identify abrupt changes in potency using Free-Wilson or Hansch analyses .

Q. Table 2: Hypothetical SAR Data for Analogues

Substituent (R)CB2 IC₅₀ (nM)Antibacterial MIC (µg/mL)
Cyclohexyl 12.332 (S. aureus)
Cyclopentyl8.7*25*
*Predicted based on structural similarity.

What best practices ensure reproducibility in multi-step syntheses of triazolopyrazines?

Level: Basic
Methodological Answer:

  • Strict Moisture Control : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., AlCl₃-mediated reactions) .
  • Detailed Protocols : Document reaction times, solvent grades, and purification methods (e.g., "petroleum ether" defined as 40–60°C fraction) .
  • Intermediate Characterization : Isolate and characterize all intermediates via LC-MS or TLC before proceeding .

How can computational-experimental frameworks accelerate triazolopyrazine reaction discovery?

Level: Advanced
Methodological Answer:

  • High-Throughput Screening (HTS) : Couple robotic synthesis with DFT-predicted reaction pathways to test >100 conditions/week .
  • Feedback Loops : Refine computational models using experimental yields and selectivity data .
  • Descriptor-Based Optimization : Use parameters like Fukui indices or NBO charges to prioritize reactive sites .

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